molecular formula C19H16BrN3O4S B6071622 {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B6071622
M. Wt: 462.3 g/mol
InChI Key: XVTHQBIOHKUHPS-UFFVCSGVSA-N
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Description

{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazolidinone ring, a bromobenzyl group, and a hydrazone linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl chloride and a suitable nucleophile.

    Formation of the Hydrazone Linkage: This step involves the condensation of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring or the hydrazone linkage.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for enzyme inhibition studies, particularly those involving hydrolases and oxidoreductases.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with a thiazolidinone ring, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Hydrazone Derivatives: Hydrazone compounds, like isoniazid, are used as antibacterial agents.

    Bromobenzyl Compounds: Compounds containing the bromobenzyl group, such as bromobenzyl cyanide, are used in organic synthesis.

Uniqueness

What sets {(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid apart is its combination of these functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[(2E)-2-[(E)-[3-[(4-bromophenyl)methoxy]phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c20-14-6-4-12(5-7-14)11-27-15-3-1-2-13(8-15)10-21-23-19-22-18(26)16(28-19)9-17(24)25/h1-8,10,16H,9,11H2,(H,24,25)(H,22,23,26)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTHQBIOHKUHPS-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C=NN=C3NC(=O)C(S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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